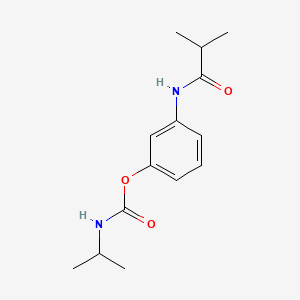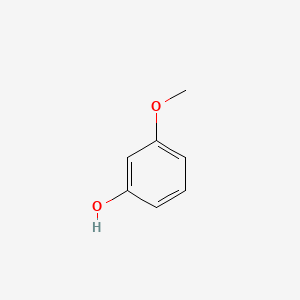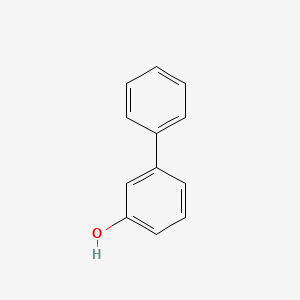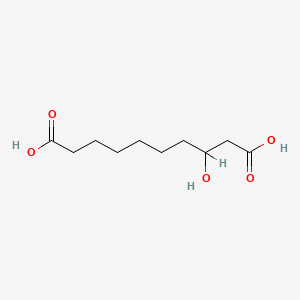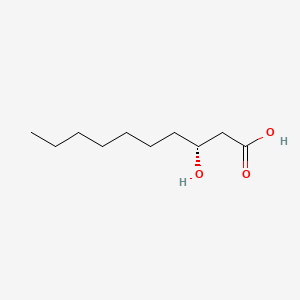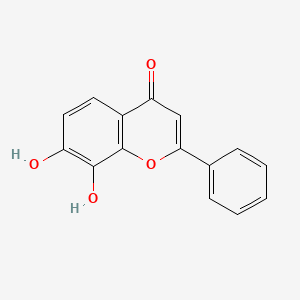
7,8-Dihydroxyflavone
Overview
Description
7,8-Dihydroxyflavone (7,8-DHF) is a naturally occurring flavone found in Godmania aesculifolia, Tridax procumbens, and primula tree leaves . It is a potent and selective small-molecule agonist of the tropomyosin receptor kinase B (TrkB), the main signaling receptor of the neurotrophin brain-derived neurotrophic factor (BDNF) . It has demonstrated therapeutic efficacy in animal models of a variety of central nervous system disorders .
Synthesis Analysis
7,8-DHF is a flavonoid substituted by hydroxy groups at C7 and C8 positions of A ring . It was first found in plants in the central and southern United States . This compound is reported to be presented in plant of Godmania aesculifolia (GA), Tridax procumbens, and various species of Primula .
Chemical Reactions Analysis
7,8-DHF has been found to act as a potent mimic of BDNF able to act on TrkB in a similar manner . It has also been found to inhibit aldehyde dehydrogenase and estrogen sulfotransferase in vitro .
Scientific Research Applications
Neuroprotective and Antidepressant Properties
7,8-Dihydroxyflavone (7,8-DHF) has shown promise as a treatment for various brain and body pathologies, particularly as a neuroprotective agent. Studies have demonstrated its efficacy in animal models of depression and neurodegenerative diseases such as Alzheimer’s and Parkinson’s Disease. It mimics brain-derived neurotrophic factor (BDNF), activating the TrkB receptor and downstream signaling pathways, which plays a neuroprotective role. Notably, its ability to cross the blood-brain barrier enhances its potential in treating neuropsychiatric disorders (Emili et al., 2020; Yang & Zhu, 2021).
Effects on Synaptic Proteins and Neurogenesis
Chronic oral administration of 7,8-DHF has been shown to strongly promote neurogenesis, especially in the dentate gyrus, and demonstrates marked antidepressant effects. These properties are attributed to its agonistic activity on the TrkB receptor, leading to increased expression of TrkB downstream synaptic proteins such as PSD95 and synaptophysin (Liu et al., 2010; Zhang et al., 2016).
Potential in Treating Parkinson’s Disease
7,8-DHF has shown potential as a therapeutic agent for neurodegenerative diseases, particularly Parkinson’s Disease. It exerts neuroprotective effects by activating TrkB receptors and its signaling cascades, reducing dopaminergic neuron loss, and potentially downregulating various pathological markers associated with Parkinson's (Nie et al., 2019).
Improvement in Sensory-Motor Performance
7,8-DHF has also been observed to improve behavioral performance in aging models. It acts as an antioxidant and Trk-B agonist, potentially reversing age-related impairments in sensory-motor performance and oxidative stress levels (Keser et al., 2020).
Anticancer Properties
In the context of cancer, 7,8-DHF has shown promising results in inducing apoptotic cell death in oral squamous cell carcinoma cells, suggesting its potential as a valuable agent for cancer prevention and treatment (Lee et al., 2015).
Anti-Inflammatory Effects
7,8-DHF has demonstrated anti-inflammatory properties, particularly in microglial cells. It inhibits the production of inflammatory mediators and cytokines, indicating its therapeutic potential against neurodegenerative diseases involving microglial activation (Park et al., 2014).
Metabolic Health Applications
7,8-DHF has also been studied for its effects on metabolic health, showing potential in regulating body weight and metabolic abnormalities in obesity models. It enhances mitochondrial biogenesis in skeletal muscle and improves insulin sensitivity, suggesting its use in metabolic disorders (Wood et al., 2018).
Modulation of Gut Microbiome
Interestingly, 7,8-DHF has been found to affect the gut microbiome, leading to alterations in body weight and metabolic health, which are sex-dependent. These findings indicate a potential role for 7,8-DHF in gut microbiome-related therapies (Sharma et al., 2021).
Mechanism of Action
Target of Action
7,8-Dihydroxyflavone (7,8-DHF) primarily targets two key proteins: the Tropomyosin receptor kinase B (TrkB) and Pyridoxal 5’-phosphate phosphatase (PDXP) . TrkB is a receptor for brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and growth . PDXP is an enzyme that controls the levels of pyridoxal 5’-phosphate (PLP), the co-enzymatically active form of vitamin B6 .
Mode of Action
7,8-DHF mimics the effects of BDNF by activating TrkB receptors . It also acts as a direct and potent inhibitor of PDXP . It binds and reversibly inhibits PDXP with low micromolar affinity and sub-micromolar potency .
Biochemical Pathways
The activation of TrkB by 7,8-DHF leads to the stimulation of downstream energy metabolism-related signaling pathways . In addition, 7,8-DHF increases PLP levels in a PDXP-dependent manner, which may influence vitamin B6-associated biochemical pathways .
Pharmacokinetics
7,8-DHF has only modest oral bioavailability and a moderate pharmacokinetic profile . It is detectable in rat plasma for up to 24 hours, with a terminal half-life of 228 hours .
Result of Action
7,8-DHF promotes survival and enhances neurite growth in cultured neurons . It is neuroprotective in rodent models of ischemic stroke and neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease . In mouse hippocampal neurons, 7,8-DHF increases PLP in a PDXP-dependent manner .
Action Environment
The action of 7,8-DHF can be influenced by various environmental factors. For instance, it is a bioavailable chemical that can pass through the blood-brain barrier to provoke TrkB and its downstream PI3K/Akt and MAPK activation in the mouse brain
Safety and Hazards
Future Directions
7,8-DHF has shown efficacy against several nervous-system diseases, including Alzheimer’s, Parkinson’s, and Huntington’s . As research continues on 7,8-DHF as a treatment for these diseases, a recent discovery shows that it might be useful for combating another nervous-system scourge . A prodrug of 7,8-DHF with greatly improved potency and pharmacokinetics, R13, is under development for the treatment of Alzheimer’s disease .
properties
IUPAC Name |
7,8-dihydroxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-11-7-6-10-12(17)8-13(19-15(10)14(11)18)9-4-2-1-3-5-9/h1-8,16,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCYGNDCWFKTMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191568 | |
| Record name | 7,8-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow powder; Bland aroma | |
| Record name | 7,8-Dihydroxyflavone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2277/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very slightly soluble, Very slightly soluble (in ethanol) | |
| Record name | 7,8-Dihydroxyflavone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2277/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
38183-03-8 | |
| Record name | 7,8-Dihydroxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38183-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dihydroxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038183038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8-dihydroxyflavone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7,8-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8-dihydroxy-2-phenyl-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7,8-DIHYDROXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADB6MA8ZV2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 7,8-DHF selectively binds to and activates the tropomyosin-receptor-kinase B (TrkB) receptor [, , , , , ]. This activation triggers downstream signaling cascades similar to those initiated by the endogenous ligand, brain-derived neurotrophic factor (BDNF) [, , , , ]. These pathways are involved in neuronal survival, differentiation, synaptic plasticity, and neurogenesis [, , , ].
ANone: * Molecular Formula: C15H10O4* Molecular Weight: 254.24 g/mol* Spectroscopic data: Detailed spectroscopic characterization, including NMR, IR, and Mass Spectrometry data, can be found in scientific literature dedicated to the compound's synthesis and characterization. Unfortunately, the provided research articles focus primarily on the biological activity and do not contain this specific data.
A: While specific material compatibility data is limited in the provided research, 7,8-DHF demonstrates stability in various physiological conditions. Studies have successfully encapsulated it in zein/sophorolipid nanoparticles [, ], enhancing its stability under different pH and ionic strengths for potential applications in functional foods [, ].
A: The provided research does not indicate any catalytic properties of 7,8-DHF. Its primary mechanism of action revolves around its role as a TrkB receptor agonist, mimicking BDNF's biological activity [, , , , , ].
A: Computational studies, including molecular docking and dynamics simulations, have been employed to investigate the binding interactions of 7,8-DHF and its derivatives with the TrkB receptor [, ]. These studies provide insights into the binding affinity, specific residues involved in the interaction, and potential differences in the activation mechanism compared to BDNF [].
A: * 7,8-DHF exhibits good stability under physiological conditions, particularly when encapsulated in nanocarrier systems like zein/sophorolipid nanoparticles [, ].* Encapsulation in these nanoparticles enhances the compound's stability against varying pH and ionic strengths, making it suitable for potential applications in functional foods and improving its bioavailability [, ].
ANone: The provided research articles primarily focus on the preclinical aspects of 7,8-DHF and do not include information regarding specific SHE regulations. Regulatory information would be available from relevant authorities like the FDA or EMA as the compound progresses through clinical development.
A:* 7,8-DHF can cross the blood-brain barrier [, , , , ], a crucial characteristic for its therapeutic potential in neurological disorders.* Oral administration of 7,8-DHF results in detectable levels of the parent compound and its O-methylated metabolites in the mouse brain [].* Systemic administration of 7,8-DHF in a rat model demonstrated faster induction of general anesthesia by phenobarbital, suggesting potential drug-drug interactions [].* The study on transepithelial transport in Caco-2 cells indicated that 7,8-DHF is transported primarily by passive diffusion, with active efflux mediated by P-glycoprotein and multidrug resistance-associated proteins [].* DHF treatment affects the gut microbiome composition, particularly in female mice, which may influence its metabolic effects [, ].
ANone: 7,8-DHF has shown promising results in various preclinical models:
- Neuroprotection: It protects neurons against oxidative stress [, , , ], amyloid β toxicity [], and glutamate toxicity [], showcasing potential therapeutic benefits in models of Alzheimer's disease, Parkinson's disease, and stroke.
- Antidepressant Activity: Chronic administration of 7,8-DHF promotes neurogenesis and demonstrates antidepressant-like effects in animal models of depression [, ].
- Other Effects: 7,8-DHF exhibits anti-trypanosomal and anti-leishmanial activities in vitro and in vivo [], reduces lead-induced impairment of vesicular release in neurons [], and protects against osteoarthritis in a mouse model [].
A: * Encapsulation in nanocarriers, such as zein/sophorolipid nanoparticles, holds promise for improving 7,8-DHF delivery and bioavailability [, ].* Functionalizing gold nanoparticles with 7,8-DHF has shown promise in targeting the arginase enzyme of Leishmania donovani for enhanced anti-leishmanial activity [].
A: * Discovery of TrkB agonistic activity: The identification of 7,8-DHF as a potent and selective TrkB agonist was a significant milestone []. This discovery opened avenues for developing small-molecule therapeutics targeting the BDNF/TrkB pathway.* Preclinical efficacy in various models: Research demonstrating the therapeutic potential of 7,8-DHF in preclinical models of neurological disorders, metabolic diseases, parasitic infections, and other conditions has contributed significantly to the field [, , , , , , , , , , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



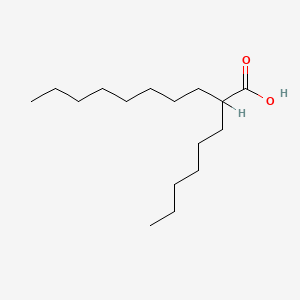



![(2Z,4Z,6Z,8Z)-9-[3-(3H-diazirin-3-yl)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B1666280.png)
![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B1666283.png)

![(1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-3a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-5a-carboxylic acid](/img/structure/B1666285.png)
